molecular formula C14H14F4N2O4 B279713 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE

Cat. No.: B279713
M. Wt: 350.26 g/mol
InChI Key: VFZUZQJMIFNPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound characterized by the presence of difluoromethyl groups and a methoxyphenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.

    Attachment of the methoxyphenoxyacetyl group: This can be accomplished through an esterification or acylation reaction using 4-methoxyphenoxyacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.

    Modulating receptor function: By binding to a receptor, it can either activate or inhibit the receptor’s signaling pathway.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(trifluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(chloromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to the presence of difluoromethyl groups, which can impart distinct chemical and biological properties. These properties may include increased metabolic stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C14H14F4N2O4

Molecular Weight

350.26 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C14H14F4N2O4/c1-23-8-2-4-9(5-3-8)24-7-11(21)20-14(22,13(17)18)6-10(19-20)12(15)16/h2-5,12-13,22H,6-7H2,1H3

InChI Key

VFZUZQJMIFNPPE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

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